Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate
Description
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science
Properties
IUPAC Name |
methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-4-3-8(5-10(11)14)9-6-12(18-7-9)13(15)17-2/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUHPDUHKFGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685668 | |
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-85-6 | |
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to proceed efficiently . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate: This compound lacks the methoxy group, which can influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
